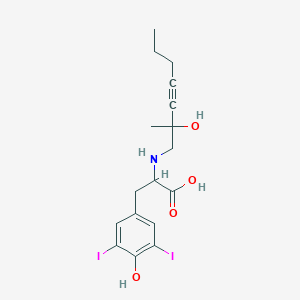
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate, also known as NALB, is a compound that has been used in scientific research for its potential biochemical and physiological effects. NALB is a derivative of the compound benzoylleucine, which has been shown to have anti-inflammatory properties. We will also list future directions for research on this compound.
科学的研究の応用
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate has been used in scientific research for its potential biochemical and physiological effects. One study found that 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate inhibited the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate had anti-inflammatory effects in a mouse model of rheumatoid arthritis. 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate has also been studied for its potential use as a fluorescent probe for imaging biological tissues.
作用機序
The mechanism of action of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate may also act as a fluorescent probe by binding to specific molecules in biological tissues.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate has been shown to have anti-inflammatory and anti-cancer properties in vitro and in animal models. It has also been studied for its potential use as a fluorescent probe for imaging biological tissues. However, the exact biochemical and physiological effects of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate are not fully understood.
実験室実験の利点と制限
One advantage of using 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate in lab experiments is its potential anti-inflammatory and anti-cancer properties. 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate may also be useful as a fluorescent probe for imaging biological tissues. However, one limitation of using 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate. One area of research could focus on further understanding the mechanism of action of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate. This could involve studying the enzymes that 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate inhibits and the specific molecules that it binds to in biological tissues. Another area of research could focus on the potential use of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate as a therapeutic agent for inflammatory diseases and cancer. Finally, research could also focus on developing new derivatives of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate with improved properties for use in lab experiments and potential therapeutic applications.
Conclusion:
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is a compound that has been used in scientific research for its potential anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological tissues. While the exact mechanism of action of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is not fully understood, it shows promise as a potential therapeutic agent for inflammatory diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate and to develop new derivatives with improved properties.
合成法
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate can be synthesized using a multi-step process. The first step is the synthesis of 1-naphthylamine, which is then reacted with ethyl oxalyl chloride to form 2-(1-naphthylamino)-2-oxoethyl chloride. This compound is then reacted with benzoyl-L-leucine in the presence of a base to form 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate. The final product can be purified using column chromatography.
特性
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-benzamido-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)15-22(27-24(29)19-10-4-3-5-11-19)25(30)31-16-23(28)26-21-14-8-12-18-9-6-7-13-20(18)21/h3-14,17,22H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKRTYPELJWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)leucinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)



![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)

![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

